5-fluoro-2,3-dihydro-1H-quinolin-4-one
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Overview
Description
5-fluoro-2,3-dihydro-1H-quinolin-4-one is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that 2,3-dihydro-1h-quinolin-4-one derivatives are beta-adrenergic blocking agents . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function.
Pharmacokinetics
The stability of similar compounds has been ascertained in both simulated gastric fluid and simulated intestinal fluid .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
The synthesis of 5-fluoro-2,3-dihydro-1H-quinolin-4-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another method involves the use of Lewis acids such as FeCl3 as catalysts in toluene at elevated temperatures . These methods allow for the preparation of functionalized quinoline derivatives with good functional group tolerance and atom-economical fashion.
Chemical Reactions Analysis
5-fluoro-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-one derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
5-fluoro-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Its derivatives exhibit antimicrobial, antimalarial, and anticancer activities
Industry: It finds applications in the synthesis of dyes, catalysts, and materials.
Comparison with Similar Compounds
5-fluoro-2,3-dihydro-1H-quinolin-4-one can be compared with other similar compounds such as:
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFOZDHLEGOSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.